Cas no 84371-65-3 (Mifepristone)

Mifepriston ist ein synthetisches Steroid mit antiprogestogener und antiglukokortikoider Wirkung. Es wird primär als selektiver Progesteronrezeptorantagonist eingesetzt. Der Wirkstoff bindet kompetitiv an Progesteronrezeptoren und blockiert dadurch die physiologische Wirkung von Progesteron. Pharmakologisch zeichnet sich Mifepriston durch seine hohe Rezeptoraffinität und spezifische Wirkungsweise aus. In der medizinischen Anwendung wird es aufgrund seiner zuverlässigen uteruskontrahierenden und zervixerweichenden Eigenschaften genutzt. Die Substanz weist eine gute orale Bioverfügbarkeit auf und unterliegt einem ausgeprägten First-Pass-Effekt. Seine metabolische Stabilität und reproduzierbare Pharmakokinetik machen es zu einem wertvollen Wirkstoff in spezifischen therapeutischen Anwendungsbereichen.
Mifepristone structure
Mifepristone structure
Produktname:Mifepristone
CAS-Nr.:84371-65-3
MF:C29H35NO2
MW:429.593708276749
MDL:MFCD00867226
CID:60690
PubChem ID:55245

Mifepristone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • mifepristone
    • Mifepriston Dianhydride
    • 4,9-dien-3-one r38486 ra-4,9-dien-3-one ru486-6 Mifepriston Dianhydride
    • Mifepristone Solution
    • 11β-(4-Dimethyl-amino)-phenyl-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • RU 38486
    • RU 486
    • RU-38486
    • RU-486
    • 11β-(4-Dimethyl­amino)­phenyl-17β-hydroxy-17-(1-propynyl)­estra-4,9-dien-3-one
    • 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11b-[p-(Dimethylamino)phenyl]-17b-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Mifegyne
    • Mifeprex
    • Corlux
    • Korlym
    • RU486
    • Mifepriston
    • Mifepristonum [Latin]
    • Mifepristona [Spanish]
    • Mifepristone [USAN:INN:BAN]
    • R 38486
    • RU 486-6
    • MLS000069785
    • 320T6RNW1F
    • Mifepristone, 98%
    • SMR00005848
    • (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one (ACI)
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11β,17β)- (9CI)
    • (8S,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • 17β-Hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-ynyl)-estra-4,9-dien-3-one
    • C 1073
    • CDB 2477
    • MeSH ID: D015735
    • Mifestone
    • MTPill
    • Pencrofton
    • VGX 410
    • (11beta,17beta)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-prop-1-yn-1-ylestra-4,9-dien-3-one
    • 11beta-(4-Dimethyl-amino)-phenyl-17beta-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • MIFEPRISTONE [JAN]
    • Pictovir
    • BCP02145
    • Mifepristonum (Latin)
    • MLS001074115
    • MIFEPRISTONE [VANDF]
    • RU486;C-1073
    • GTPL2805
    • HY-13683
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • HMS3676D17
    • MIFEPRISTONE [INN]
    • AS-13938
    • Q-201405
    • (8S,11R,13S,14S,17S)-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
    • BIDD:PXR0123
    • MIFEPRISTONE (MART.)
    • BDBM50072024
    • D00585
    • 11beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta 4,9-estradiene- 17beta-ol-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • HMS3649J08
    • 11beta-(4-(N,N-Dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta4,9-estradiene-17beta-ol-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
    • M 8046
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
    • NCGC00025179-08
    • LP00801
    • SCHEMBL16087
    • Lopac0_000801
    • Tox21_301841
    • BRD-K37270826-001-31-8
    • NCGC00025179-12
    • (8S,11R,13S,14S,17S)-11-(4-dimethylaminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • NCGC00025179-23
    • SR-01000076011-5
    • NCGC00025179-13
    • Prestwick0_000299
    • CI-1073
    • Mifepristone, >=98%
    • BRD-K37270826-001-26-8
    • NSC-759862
    • Korlym (TN)
    • CS-1435
    • SR-01000076011-1
    • SPBio_002457
    • HMS3712L20
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11b,17b)-
    • DTXCID303322
    • RU486 (tetramethyl-rhodamine conjugated)
    • 11-((4-dimethylamino) phenyl)-17-Hydroxy-17-(1-propynyl) Estra-4,9-dien-3-one
    • SR-01000721888-4
    • HMS2095L20
    • VGX-410
    • DTXSID5023322
    • s2606
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • CPD000058481
    • (1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • 11beta-(4-Dimethylamino)phenyl-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Tox21_110952_1
    • BRN 5779404
    • C29H35NO2
    • MIFEPRISTONE [MART.]
    • HY-13683R
    • HMS2052L05
    • VX-410
    • BRD-K37270826-001-04-5
    • CCRIS 9332
    • 11beta-(p-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • HB2783
    • MIFEPRISTONE [ORANGE BOOK]
    • AKOS015895416
    • 11ss-[p-(Dimethylamino)fenyl]-17ss-hydroxy- 17-(1-propynyl)estra-4,9-dien-3-on
    • HSDB 6841
    • 11beta-(4-(dimethylamino)phenyl)-17beta-hydroxy-17alpha-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • MIFEPRISTONE [HSDB]
    • EU-0100801
    • 1nhz
    • Mifeprex (TN)
    • Tox21_500801
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
    • Spectrum5_002045
    • G03XB01
    • Mifegyne(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • MIFEPRISTONE [USAN]
    • SR-01000721888
    • SDCCGSBI-0050778.P002
    • (11beta,17beta)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra- 4,9-dien-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • Mifepristone (Standard)
    • Mifepristone 1.0 mg/ml in Acetonitrile
    • (aa Beta, 17 beta)-11-(4-(dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11.beta.-[4-(Dimethylamino)phenyl]-17.beta.-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • SR-01000076011
    • NC00414
    • UNII-320T6RNW1F
    • DB00834
    • BSPBio_000238
    • Mifepristonum
    • BPBio1_000262
    • HSCI1_000369
    • Opera_ID_562
    • C07652
    • Mifepristone (Mifeprex)
    • Q411240
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11-beta,17-beta)-
    • CS-0694789
    • MIFEPRISTONE [WHO-DD]
    • MFCD00867226
    • VGX-410C
    • (11R,13S,14S,17S)-11-(4-Dimethylamino-phenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
    • NSC 759862
    • 17beta-Hydroxy-11beta-[4-(dimethylamino)-phenyl]-17alpha-(prop-1-ynyl)-estra-4,9-dien-3-one
    • HMS2090L22
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11beta,17beta)-
    • Mifepristone, United States Pharmacopeia (USP) Reference Standard
    • CHEMBL438575
    • NCGC00255152-01
    • BDBM18627
    • HMS1568L20
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11beta,17beta)-
    • MLS001424271
    • 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-21-methyl-19-nor-17alpha-pregna-4,9-dien-20-m-3-on
    • HMS3412D17
    • MIFEPRISTONE [USP-RS]
    • CHEBI:50692
    • NSC652104
    • SR-01000076011-9
    • CAS-84371-65-3
    • 11 Beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(propyl-1-ynyl)-delta-4,9-estradiene-17 beta-ol-3-one
    • 84371-65-3
    • CCG-101164
    • NCGC00025179-09
    • SR-01000076011-3
    • NCGC00025179-06
    • 83203-42-3
    • Prestwick_570
    • Prestwick2_000299
    • Prestwick3_000299
    • 122742-25-0
    • NCGC00261486-01
    • Prestwick1_000299
    • BRD-K37270826-001-27-6
    • NCGC00179632-01
    • EN300-117256
    • Mifepristona
    • (11beta,17beta)-11-(4-(Dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadeca-1,6-dien-5-one
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11.beta.,17.beta.)-
    • 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl-1)-17-alpha-(prop-1-ynyl)oestra-4,9-dien-3-one
    • NCGC00025179-05
    • HMS2230P21
    • MIFEPRISTONE (USP-RS)
    • HMS3884D12
    • RU 38486(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • RU-486; MIFEPRISTONE
    • Pictovir (TM)
    • Tox21_110952
    • C-1073
    • NCGC00025179-07
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-on
    • CHEMBL1276308
    • SMR000058481
    • Mifepristone (JAN/USAN/INN)
    • Z1501480424
    • MIFEPRISTONE [MI]
    • 2w8y
    • HMS3262B03
    • Mifepristone
    • MDL: MFCD00867226
    • Inchi: 1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
    • InChI-Schlüssel: VKHAHZOOUSRJNA-GCNJZUOMSA-N
    • Lächelt: C[C@@]12[C@](O)(C#CC)CC[C@H]1[C@@H]1CCC3=CC(CCC3=C1[C@@H](C1C=CC(N(C)C)=CC=1)C2)=O
    • BRN: 5779404

Berechnete Eigenschaften

  • Genaue Masse: 429.26700
  • Monoisotopenmasse: 429.266779
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 921
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 21
  • Topologische Polaroberfläche: 40.5
  • XLogP3: 3.8

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.0731 (rough estimate)
  • Schmelzpunkt: 192.0 to 198.0 deg-C
  • Siedepunkt: 628.6°C at 760 mmHg
  • Flammpunkt: 110 °C
  • Brechungsindex: 1.6290 (estimate)
  • Löslichkeit: Soluble in water (partly), DMF (~30 mg/ml), ethanol (50 mg/ml), methanol, and DMSO (86 mg/ml at 25 °C).
  • PSA: 40.54000
  • LogP: 5.40650
  • Sensibilität: Hitzeempfindlich
  • Merck: 6186
  • Spezifische Rotation: +138.0° to +144.0° (c=0.5, CHCl3)
  • Löslichkeit: Es ist löslich in Methanol oder Dichlormethan, löslich in Ethanol oder Ethylacetat und fast unlöslich in Wasser.

Mifepristone Sicherheitsinformationen

Mifepristone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-117256-0.25g
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
84371-65-3 95%
0.25g
$71.0 2023-07-04
TRC
M343975-10mg
Mifepristone
84371-65-3
10mg
$ 63.00 2023-09-06
TRC
M343975-1g
Mifepristone
84371-65-3
1g
$190.00 2023-05-17
Enamine
EN300-117256-1.0g
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
84371-65-3 95%
1.0g
$144.0 2023-07-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99420-25g
Mifepristone
84371-65-3 99%
25g
¥1587.0 2022-12-29
eNovation Chemicals LLC
D488421-100g
Mifepristone
84371-65-3 97%
100g
$920 2024-06-05
Enamine
EN300-117256-0.1g
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
84371-65-3 95%
0.1g
$50.0 2023-07-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99420-1g
Mifepristone
84371-65-3 99%
1g
¥129.0 2024-07-15
BAI LING WEI Technology Co., Ltd.
427600-5G
Mifepristone, 98%, a progesterone receptor (PR) and glucocorticoid receptor (GR) antagonist with IC50s of 0.2 nM and 2.6 nM in in vitro assay
84371-65-3 98%
5G
¥ 2717 2022-04-26
TRC
M343975-5g
Mifepristone
84371-65-3
5g
$820.00 2023-05-17

Mifepristone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  2 h, 20 - 24 °C
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  pH 7.2
Referenz
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
2.1 Solvents: Acetonitrile ;  5 h, reflux
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
3.1 Solvents: Ethanol ,  Water ;  pH 7.2
Referenz
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.5 Solvents: Water
1.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
1.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
2.5 Solvents: Water
2.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hexafluoroacetone ,  Hydrogen peroxide Solvents: Dichloromethane ;  45 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C
1.3 Reagents: Trisodium phosphate ;  8 h, 0 °C
2.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
3.5 Solvents: Water
3.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1.5 - 2 h, 28 - 32 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
2.1 Solvents: Ethanol ,  Water ;  pH 7.2
Referenz
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Referenz
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Mifepristone Raw materials

Mifepristone Preparation Products

Mifepristone Lieferanten

atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:84371-65-3)Mifepristone
Bestellnummer:CL19123
Bestandsstatus:in Stock
Menge:1g/5g/10g/100g
Reinheit:95%+
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:41
Preis ($):discuss personally
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:84371-65-3)Mifepristone
sfd14432
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:84371-65-3)Mifepristone
A840767
Reinheit:99%
Menge:5g
Preis ($):341.0